molecular formula C12H14O5 B7806448 3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid

3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid

Cat. No.: B7806448
M. Wt: 238.24 g/mol
InChI Key: YTFVRYKNXDADBI-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid is an organic compound with the molecular formula C12H14O5. It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a propenoic acid moiety. This compound is known for its presence in various herbal and spice extracts, particularly in Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 3,4,5-trimethoxyacetophenone and an appropriate aldehyde under basic or acidic conditions. For instance, using sodium hydroxide as the base and refluxing the reaction mixture for a couple of hours can yield the desired product in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the Claisen-Schmidt condensation reaction, optimizing reaction conditions to maximize yield and purity, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the propenoic acid moiety into different oxidation states.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid involves its interaction with various molecular targets and pathways. It has been found to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the disruption of cellular processes, ultimately resulting in antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenylacetic acid: Another compound with similar structural features but different biological activities.

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but has an aldehyde functional group instead of a propenoic acid moiety.

Uniqueness

3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid is unique due to its specific combination of the trimethoxyphenyl group and the propenoic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFVRYKNXDADBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059010
Record name 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-50-6
Record name 3,4,5-Trimethoxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,4,5-trimethoxybenzaldehyde (5.0 g, 0.025 mol), malonic acid (5.30 g, 0.050 mol), piperidine (4–8 mL) and acetic acid (25–35 mL) were taken in a 100 ml Erlenmeyer flask fitted with a loose funnel at the top. The flask was shaken well and placed inside a microwave oven and irradiated for 4–8 minutes in parts. The cooled mixture was poured into ice cold water and then acidified with 5% HCl. The precipitated yellow solid was filtered and recrystallized with aq. ethanol to afford 3,4,5-trimethoxycinnamic acid in 88% yield; mp 127° C. (lit mp 126–128° C.) whose spectral data was found similar to the reported values 1H NMR (CDCl3) δ 7.73 (1H, d, J=16.0 Hz, —CH═CH—COOH), 6.78 (2H, s, H-2 & H-6), 6.38 (1H, d, J=16.0 Hz, CH═CH—COOH), 3.91 (9H, s, 3-OCH3, 4-OCH3 & 5-OCH3); 13C NMR: δ 172.6 (COOH), 153.8 (C-3 and C-5), 147.4 (C-4), 140.8 (CH═CH—COOH), 129.8 (C-1), 116.8 (CH═CH—COOH), 105.8 (C-2 and C-6), 61.4 (4-OCH3), 56.5 (3-OCH3 and 5-OCH3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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